![molecular formula C8H14Cl2N2S B2918893 N-[(2-氯-1,3-噻唑-5-基)甲基]-2-甲基丙-1-胺;盐酸盐 CAS No. 2551115-71-8](/img/structure/B2918893.png)

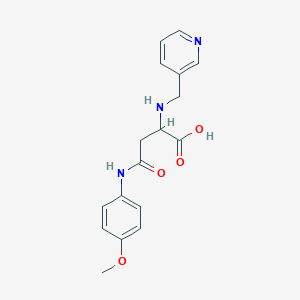

N-[(2-氯-1,3-噻唑-5-基)甲基]-2-甲基丙-1-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine; hydrochloride, also known as CTM, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.

科学研究应用

Insecticide Application

Thiazole derivatives like Clothianidin have been used as insecticides for controlling sucking and chewing pests. They are moderately soluble and volatile with a high potential for leaching to groundwater, very persistent in soil and water, with low risk of bioaccumulation and moderate acute toxicity to mammals .

Antifungal Activity

Thiazole compounds have shown antifungal activities against various plant pathogens such as Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . They are often compared with commercial fungicides like propiconazole for their efficacy .

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in scientific studies. This suggests potential applications in developing new pain relief and anti-inflammatory medications .

Synthesis of Related Compounds

The compound may be used as an intermediate in the synthesis of other chemical entities. For example, similar thiazole compounds have been used to synthesize benzamides that were then screened for antifungal activity .

Medicinal Chemistry Research

Thiazoles are a prominent class in medicinal chemistry due to their diverse biological activities. They are often explored for developing new therapeutic agents across various disease areas .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-alzheimer, and antihypertensive targets .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to a broad range of biological activities . For instance, some thiazole derivatives can inhibit the biosynthesis of prostaglandins , while others can interact with nicotinic acetylcholine receptor sites .

Biochemical Pathways

For example, some thiazole derivatives can suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a wide range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

It’s known that the pharmacokinetics and pharmacodynamics of many compounds can be influenced by various factors, including physiological conditions, genetic factors, and the presence of other drugs .

属性

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2S.ClH/c1-6(2)3-10-4-7-5-11-8(9)12-7;/h5-6,10H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXNELINIOJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CN=C(S1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)

![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)

![N-(cyanomethyl)-N-propyl-2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetamide](/img/structure/B2918825.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2918827.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)

![(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2918829.png)

![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2918832.png)

![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2918833.png)